![molecular formula C12H10O2 B13999269 1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid CAS No. 16650-36-5](/img/structure/B13999269.png)
1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1a,7b-Dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid is a complex organic compound characterized by its unique cyclopropane ring fused to a naphthalene structure
Méthodes De Préparation
The synthesis of 1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclopropanation of a naphthalene derivative followed by carboxylation. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the cyclopropane ring. Industrial production methods may involve optimized reaction conditions to increase yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening.
Analyse Des Réactions Chimiques
1a,7b-Dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1a,7b-Dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which 1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
1a,7b-Dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid can be compared with other similar compounds, such as:
1H-Cyclopropa[a]naphthalene, 1a,2,3,3a,4,5,6,7b-octahydro-1,1,3a,7-tetramethyl-: This compound has a similar cyclopropane-naphthalene structure but differs in the presence of additional methyl groups.
1H-Cyclopropa[a]naphthalene, 1a,2,6,7,7a,7b-hexahydro-1,1,7,7a-tetramethyl-: Another similar compound with variations in the hydrogenation and methylation patterns.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it valuable for targeted research applications.
Propriétés
Numéro CAS |
16650-36-5 |
|---|---|
Formule moléculaire |
C12H10O2 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H10O2/c13-12(14)11-9-6-5-7-3-1-2-4-8(7)10(9)11/h1-6,9-11H,(H,13,14) |
Clé InChI |
OTXCMHYEZWZTPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3C(C3C(=O)O)C=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


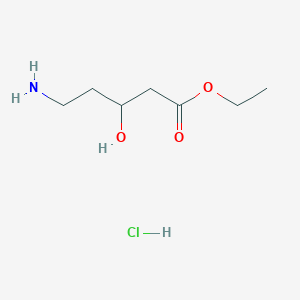
![Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate](/img/structure/B13999190.png)
![1-hydroxy-3H-benzo[g][2,1]benzoxaborole](/img/structure/B13999193.png)
![Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate](/img/structure/B13999195.png)
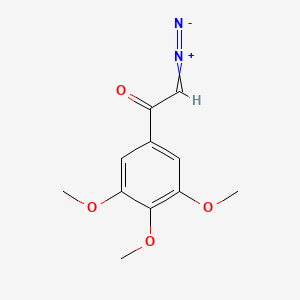
![N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine](/img/structure/B13999201.png)
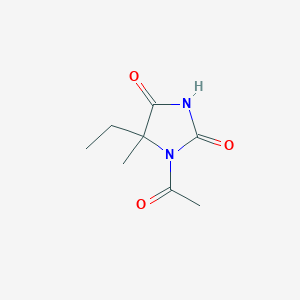
![2-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]acetonitrile](/img/structure/B13999215.png)
![3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine](/img/structure/B13999227.png)
![ethyl 3-[(1,3-dioxoisoindol-2-yl)methyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B13999228.png)
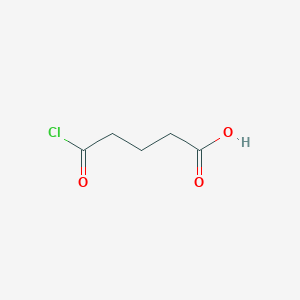
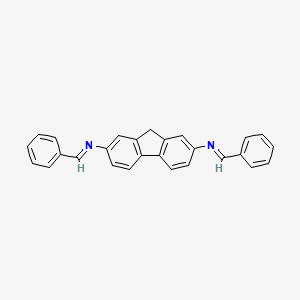
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B13999261.png)
![N-methyl-4-[4-(methylamino)-3-nitrophenyl]sulfonyl-2-nitroaniline](/img/structure/B13999274.png)
